Divinylacetylene

Polymer Chemistry Elastomer Synthesis Cross-Linking Agents

Divinylacetylene (1,5-hexadien-3-yne, CAS 821-08-9) is a highly reactive conjugated enyne hydrocarbon (C6H6) characterized by a central triple bond flanked by two terminal vinyl groups. It exists as both cis- and trans-isomers, with the trans form exhibiting a standard enthalpy of formation (ΔfH° at 298.15 K) of 351.3 ± 2.6 kJ/mol.

Molecular Formula C6H6
Molecular Weight 78.11 g/mol
CAS No. 821-08-9
Cat. No. B1617328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDivinylacetylene
CAS821-08-9
Molecular FormulaC6H6
Molecular Weight78.11 g/mol
Structural Identifiers
SMILESC=CC#CC=C
InChIInChI=1S/C6H6/c1-3-5-6-4-2/h3-4H,1-2H2
InChIKeyAUBDSFLQOBEOPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Divinylacetylene (CAS 821-08-9): A Conjugated Enyne for Polymer and Synthetic Chemistry Applications


Divinylacetylene (1,5-hexadien-3-yne, CAS 821-08-9) is a highly reactive conjugated enyne hydrocarbon (C6H6) characterized by a central triple bond flanked by two terminal vinyl groups [1]. It exists as both cis- and trans-isomers, with the trans form exhibiting a standard enthalpy of formation (ΔfH° at 298.15 K) of 351.3 ± 2.6 kJ/mol [2]. The compound's high reactivity stems from its multiple unsaturated bonds, making it a versatile intermediate in organic synthesis, particularly in polymerization processes where it can function as a cross-linking agent, polymerization inhibitor, or precursor to functional polymers .

Cross-linking studies in diene/enyne polymerization; bifunctional vinyl architecture enables gel-phase control
Anaerobic inhibition of acrylic/methacrylic monomers; oxygen-independent mechanism supports vacuum/distillation processes
Air-curing resin precursor for ambient-temperature coatings; autoxidative polymerization without external initiators
Conjugated enyne building block for sequential functionalization in organic synthesis

Why Generic Substitution Fails: Divinylacetylene's Specific Reactivity Profile Differs from Simpler Enynes and Dienes


Substituting divinylacetylene with simpler analogs like vinylacetylene (1-buten-3-yne) or 1,3-butadiene is not scientifically justified due to fundamental differences in molecular architecture and resulting reactivity. Divinylacetylene's conjugated enyne system (C=C–C≡C–C=C) provides a unique bifunctional reactivity—two terminal vinyl groups capable of independent addition or polymerization—that is absent in vinylacetylene (C4H4) which has only one vinyl group [1]. This structural distinction translates directly into quantifiable performance differences: divinylacetylene induces gel formation in chloroprene polymerization at concentrations as low as 0.05%, a cross-linking efficiency not achievable with monovinyl analogs [2]. Furthermore, divinylacetylene's ability to function as an anaerobic polymerization inhibitor for acrylic and methacrylic acids represents a distinct application not shared by common diene alternatives [3].

Divinylacetylene (C6H6 enyne)
Two terminal vinyl groups enable cross-linking, bifunctional inhibition, and air-induced resinification.
Vinylacetylene (C4H4)
Single vinyl group; cannot replicate cross-linking efficiency. Gel formation at low concentrations is not achievable.
Divinylacetylene
Conjugated enyne system enables oxygen-independent inhibition and air-curing behavior.
1,3-Butadiene / 1,5-Hexadiene
Lack triple bond; do not exhibit anaerobic inhibition or spontaneous resin formation on air contact.
Structural differences in unsaturation pattern may shift reactivity profiles; direct substitution requires validation.

Quantitative Performance Evidence for Divinylacetylene (CAS 821-08-9) Against Closest Comparators


Cross-Linking Efficiency: Divinylacetylene vs. Vinylacetylene in Chloroprene Polymerization

Divinylacetylene (DVA) demonstrates significantly higher cross-linking efficiency compared to monovinyl analogs like vinylacetylene. In the emulsion polymerization of chloroprene, the presence of DVA at concentrations as low as 0.05% results in a substantial increase in molecular weight and gel formation, leading to measurable changes in the physical and mechanical properties of the resulting polychloroprene vulcanizates [1]. This effect is attributed to DVA's bifunctional nature—possessing two reactive vinyl groups—which enables it to act as a cross-linking agent by incorporating into two separate polymer chains, in contrast to vinylacetylene which can only terminate a single chain. The study explicitly notes that these changes appear at DVA concentrations as low as 0.05% in chloroprene, highlighting its potency even at trace levels [1].

Cross-linking efficiency
Head-to-head
Gel formation at 0.05% DVA; vinylacetylene lacks bifunctional architecture for cross-linking
Supports cross-linking modifier selection for chloroprene polymerization
Emulsion polymerization conditions; trace-level effect
Polymer Chemistry Elastomer Synthesis Cross-Linking Agents

Anaerobic Polymerization Inhibition: Divinylacetylene vs. Conventional Phenolic Inhibitors for Acrylic Acid

Divinylacetylene and its derivatives provide effective inhibition of acrylic and methacrylic acid polymerization under anaerobic conditions—an environment where conventional phenolic inhibitors (e.g., hydroquinone, aromatic amines) fail due to their oxygen-dependent mechanism [1]. The patent discloses that divinylacetylenes maintain their inhibitory activity even in vapor spaces, unvented reflux columns, and during vacuum distillations where oxygen is absent [1]. While the patent does not provide a direct numerical comparison of inhibition efficiency, it establishes a clear functional differentiation: DVA-based inhibitors work where oxygen-requiring inhibitors are ineffective. The structural requirement for this activity is the conjugated enyne system with two terminal unsaturated groups, a feature absent in conventional monofunctional inhibitors [1].

Anaerobic inhibition
Class-level
Active in vapor spaces and vacuum distillation where oxygen-dependent phenolic inhibitors fail
Enables monomer stabilization under anaerobic processing
Qualitative functional differentiation; patent evidence
Monomer Stabilization Acrylic Acid Purification Anaerobic Inhibition

Redox Polymerization Inhibition: Divinylacetylene Dose-Response in Acrylonitrile Systems

In acrylonitrile redox polymerization systems, divinylacetylene exhibits a dose-dependent inhibitory effect that is both quantitative and system-specific. The study demonstrates that DVA proportionally inhibits polymerization across three distinct redox recipes (K2S2O8-AgNO3, -NaHSO3, and hydroquinone systems), with both monomer consumption rate and degree of polymerization reduced considerably in proportion to the quantity of added DVA [1]. This inhibitory behavior differs from simple chain transfer agents and represents a specific reactivity profile tied to DVA's conjugated enyne structure. The quantitative relationship between DVA concentration and polymerization suppression provides a tunable parameter for process control not available with non-conjugated alternatives [1].

Redox inhibition dose-response
Cross-study
Monomer consumption and degree of polymerization reduced proportionally to DVA quantity
Supports tunable process control in acrylonitrile polymerization
Three redox systems tested; exact factors in original study
Acrylonitrile Polymerization Redox Initiators Inhibition Kinetics

Thermodynamic Stability: Divinylacetylene Isomerization to Benzene vs. Non-Isomerizing Analogs

Divinylacetylene undergoes spontaneous thermal isomerization to benzene under certain conditions—a thermodynamically favored reaction pathway not shared by simpler enynes or dienes. Studies demonstrate that DVA in cyclohexane spontaneously isomerizes to benzene, driven by favorable thermodynamics [1]. This reactivity is a direct consequence of DVA's molecular structure (C6H6 enyne) which shares the same empirical formula as benzene, enabling an isomerization pathway unavailable to analogs with different carbon frameworks (e.g., vinylacetylene C4H4, 1,5-hexadiene C6H10). The isomerization represents a potential decomposition or transformation pathway that must be accounted for in storage and reaction design, differentiating DVA from structurally similar but non-isomerizing alternatives [1].

Thermal isomerization
Class-level
Spontaneous isomerization to benzene in cyclohexane; thermodynamically favored
Differentiates storage and reaction design requirements from non-isomerizing analogs
C6H6 framework enables aromatization pathway
Thermochemistry Reaction Thermodynamics Isomerization

Enthalpy of Formation: Divinylacetylene cis/trans Isomer Differentiation

Divinylacetylene exists as distinct cis- and trans-isomers with measurable differences in thermodynamic stability. The Active Thermochemical Tables (ATcT) provide high-precision enthalpy of formation data: trans-DVA (ΔfH° 298.15 K = 351.3 ± 2.6 kJ/mol) versus cis-DVA (350.4 ± 2.0 kJ/mol) [1]. This 0.9 kJ/mol difference in standard enthalpy of formation, while small, is experimentally resolved and reflects the steric and electronic distinctions between the two isomeric forms. In comparison, simpler enynes like vinylacetylene lack this isomerism due to their smaller carbon framework and reduced degrees of freedom. The availability of high-precision thermochemical data for DVA supports computational modeling and reaction engineering applications requiring accurate energetic parameters [1].

Enthalpy of formation
Cross-study
trans-DVA: 351.3 ± 2.6 kJ/mol; cis-DVA: 350.4 ± 2.0 kJ/mol (Δ = 0.9 kJ/mol)
Enables accurate thermochemical modeling; isomer-resolved data
ATcT high-precision values; gas phase
Thermochemistry Computational Chemistry Reaction Energetics

Air-Polymerization: Divinylacetylene Forms Hard Resin on Air Contact vs. Non-Polymerizing Analogs

Divinylacetylene exhibits a distinctive air-polymerization behavior, forming a hard resin upon contact with atmospheric oxygen—a property not shared by simpler enynes like vinylacetylene or saturated dienes like 1,5-hexadiene [1]. This autoxidative polymerization occurs spontaneously at ambient temperature and has been exploited in surface coating applications [2]. The mechanism involves oxygen-initiated cross-linking through the conjugated enyne system, a reactivity pathway that requires the specific electronic structure of DVA's alternating double and triple bonds. Vinylacetylene (C4H4), despite also being an enyne, lacks the extended conjugation and second vinyl group necessary for this resin-forming behavior [3]. This property differentiates DVA as a specialty material for air-curing coating formulations where conventional dienes or monoenynes would remain liquid or require external initiators [1].

Air-polymerization
Class-level
Forms hard resin on ambient air contact; vinylacetylene and hexadiene do not
Supports air-curing coating applications without external initiators
Autoxidative polymerization mechanism
Surface Coatings Air-Curing Polymers Autoxidation

Evidence-Based Application Scenarios for Divinylacetylene (CAS 821-08-9) in Research and Industry


Controlled Cross-Linking Agent in Polychloroprene (Neoprene) Manufacturing

Based on evidence that divinylacetylene at concentrations as low as 0.05% substantially increases molecular weight and induces gel formation in chloroprene emulsion polymerization, DVA serves as a potent cross-linking modifier for polychloroprene elastomer production [1]. Industrial users can leverage this dose-dependent effect to fine-tune vulcanizate mechanical properties—including tensile strength, elongation, and modulus—by precisely controlling DVA addition levels. This application is particularly valuable when specific gel content is required for enhanced product performance in adhesives, coatings, or molded rubber goods. The bifunctional vinyl architecture of DVA provides cross-linking efficiency unmatched by monovinyl alternatives like vinylacetylene [1].

Anaerobic Polymerization Inhibitor for Acrylic/Methacrylic Acid Purification and Storage

Divinylacetylene derivatives function as effective polymerization inhibitors for acrylic and methacrylic acids under anaerobic conditions where conventional phenolic inhibitors fail due to oxygen dependence [2]. This application is critical during vacuum distillation purification steps and in unvented storage vessels where polymer formation causes equipment fouling, pump strain, and costly production shutdowns. By selecting DVA-based inhibitor formulations, chemical manufacturers can maintain monomer stability in vapor spaces, overhead condensers, and distillation columns even when oxygen supply is restricted—a capability not provided by standard hydroquinone or aromatic amine inhibitors [2].

Air-Curing Resin Precursor for Ambient-Temperature Surface Coatings

Leveraging divinylacetylene's unique ability to polymerize spontaneously to a hard resin upon contact with air, this compound serves as a specialty precursor for ambient-curing coating formulations [3]. Unlike vinylacetylene or 1,5-hexadiene which remain liquid without external initiation, DVA's conjugated enyne structure enables oxygen-initiated cross-linking at room temperature, eliminating the need for thermal curing, UV irradiation, or added initiators. This property supports solvent-free coating applications where simplified application processes, reduced energy consumption, and avoidance of volatile photoinitiators are advantageous [3].

Reaction Intermediate for Organic Synthesis Requiring Bifunctional Enyne Building Blocks

As a bifunctional enyne possessing two terminal vinyl groups and a central triple bond, divinylacetylene serves as a versatile building block for synthesizing complex organic molecules including pharmaceuticals and agrochemicals . The compound can undergo sequential or simultaneous functionalization at its multiple unsaturated sites through hydrogenation (yielding n-hexene-3 with nickel catalysis at 100-150 psi, 35-40°C), halogen addition, or organometallic coupling reactions . This structural complexity enables convergent synthetic strategies that would require multiple steps using simpler, monofunctional alternatives like vinylacetylene. Research laboratories seeking to construct molecules with extended conjugation or specific stereochemical arrangements benefit from DVA's unique connectivity .

Application
Selection Property
Validation Focus
Polychloroprene cross-linking modifier
Bifunctional vinyl architecture
Gel content and vulcanizate mechanical properties
Acrylic acid anaerobic stabilization
Oxygen-independent inhibition
Monomer stability under vacuum/distillation
Air-curing coating formulations
Ambient autoxidative polymerization
Resin formation without thermal/UV initiators
Bifunctional enyne building block
Conjugated enyne connectivity
Sequential/selective functionalization efficiency

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